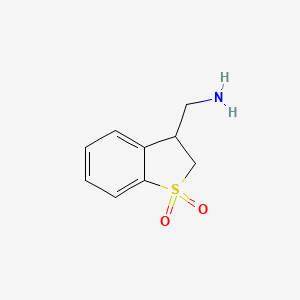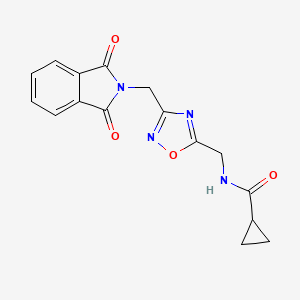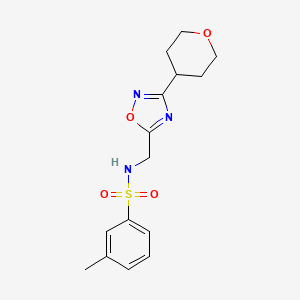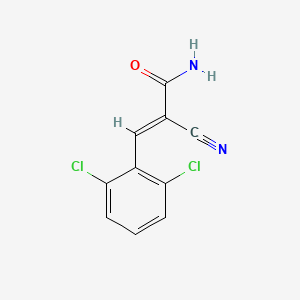![molecular formula C20H23N3O2 B2537181 N-[(2-Methoxyquinolin-4-yl)methyl]-1-prop-2-ynylpiperidine-4-carboxamide CAS No. 1436131-31-5](/img/structure/B2537181.png)
N-[(2-Methoxyquinolin-4-yl)methyl]-1-prop-2-ynylpiperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "N-[(2-Methoxyquinolin-4-yl)methyl]-1-prop-2-ynylpiperidine-4-carboxamide" is a structurally complex molecule that likely exhibits a range of biological activities. While the provided papers do not directly discuss this specific compound, they do provide insights into the synthesis, biological activities, and chemical properties of structurally related quinoline and carboxamide derivatives. These papers suggest that compounds with similar structures have been synthesized for their potential pharmacological properties, including anti-inflammatory, anticonvulsant, cytotoxic, and antibacterial activities .
Synthesis Analysis
The synthesis of related quinoline carboxamide derivatives often involves the conversion of carboxylic acids to carboxamides, as described using niobium pentachloride . This method could potentially be applied to the synthesis of "N-[(2-Methoxyquinolin-4-yl)methyl]-1-prop-2-ynylpiperidine-4-carboxamide" by adapting the benzylic lithiation approach. Additionally, the synthesis of quinoline derivatives with anti-inflammatory activity involves the creation of N-pyridinyl(methyl) carboxamides , which could provide a blueprint for synthesizing the compound .
Molecular Structure Analysis
The molecular structure of quinoline carboxamide derivatives is crucial for their biological activity. The papers indicate that the position and type of substituents on the quinoline core can significantly affect the compound's pharmacological properties . For instance, the presence of a methoxy group and the specific placement of an amino group on the quinoline ring are important for the activity of the synthesized compounds .
Chemical Reactions Analysis
The chemical reactions involving quinoline carboxamide derivatives are diverse and can lead to a variety of biological activities. For example, the introduction of a thiadiazole moiety to the quinoline carboxamide structure has been shown to confer antibacterial properties . This suggests that the chemical reactivity of the carboxamide group and its ability to be modified play a significant role in the biological activity of these compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline carboxamide derivatives, such as solubility, stability, and reactivity, are influenced by their molecular structure. The papers do not provide specific details on the physical and chemical properties of "N-[(2-Methoxyquinolin-4-yl)methyl]-1-prop-2-ynylpiperidine-4-carboxamide," but they do suggest that the introduction of different substituents can alter these properties to enhance biological activity or reduce toxicity . For instance, the cytotoxic activity of benzofuroquinoline carboxamides is related to their structural features .
Scientific Research Applications
Antitumor Properties
Research has shown interest in the synthesis and evaluation of quinolin-4-yl derivatives for their antitumor properties. For instance, modifications on the side chain and heterocycle of certain quinoline derivatives have been performed to investigate their in vitro cytotoxicity against cancer cell lines, such as the L1210 leukemia system. However, these modifications did not significantly increase the cytotoxicity compared to model compounds, indicating the complexity of achieving enhanced antitumor activity through structural modifications alone (Rivalle et al., 1983).
Antimicrobial and Antitubercular Activities
Derivatives of N-[(2-Methoxyquinolin-4-yl)methyl]-1-prop-2-ynylpiperidine-4-carboxamide have been synthesized and evaluated for their antimicrobial and antitubercular activities. Compounds such as quinolin-4-yl-1,2,3-triazoles carrying amides, sulphonamides, and amidopiperazines have been tested against various bacterial strains and Mycobacterium tuberculosis, showing promising activity that could lead to the development of new antitubercular agents (Thomas et al., 2011).
Inhibition of Multidrug Resistance
Studies have also focused on the role of quinoline derivatives in reversing multidrug resistance (MDR), a significant challenge in cancer treatment. Compounds such as GF120918, an acridonecarboxamide derivative, have been investigated for their ability to inhibit MDR by enhancing the cellular uptake of chemotherapeutic agents and blocking their efflux, thereby sensitizing resistant cancer cells to treatment (Hyafil et al., 1993).
Anti-Leishmanial Activity
Quinoline derivatives like lepidines, which include 6-methoxy-4-methyl-8-aminoquinoline compounds, have demonstrated significant anti-leishmanial activity in preclinical models. These compounds have shown to be many times more effective than the standard treatment, indicating their potential as novel therapeutic agents for leishmaniasis (Kinnamon et al., 1978).
Mechanism of Action
Safety and Hazards
Future Directions
Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential biological activity. This could include in vitro and in vivo studies to determine its mechanism of action and potential therapeutic uses .
properties
IUPAC Name |
N-[(2-methoxyquinolin-4-yl)methyl]-1-prop-2-ynylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2/c1-3-10-23-11-8-15(9-12-23)20(24)21-14-16-13-19(25-2)22-18-7-5-4-6-17(16)18/h1,4-7,13,15H,8-12,14H2,2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGZWZQRYHBKXRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=CC=CC=C2C(=C1)CNC(=O)C3CCN(CC3)CC#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-Methoxyquinolin-4-yl)methyl]-1-prop-2-ynylpiperidine-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{5-[4-(3-chlorophenyl)piperazin-1-yl]-4-cyano-1,3-oxazol-2-yl}-N,N-dimethylbenzenesulfonamide](/img/structure/B2537098.png)
![[4-bromo-3-(difluoromethyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B2537099.png)
![3-((4-bromophenyl)sulfonyl)-N-(thiophen-2-ylmethyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2537100.png)

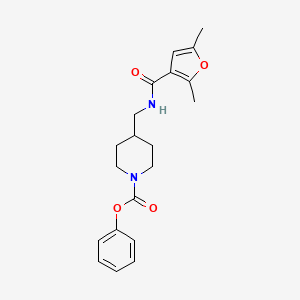

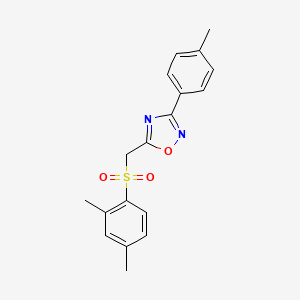
![6-[(4-Bromophenyl)methylsulfanyl]-3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2537111.png)
